N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide
Description
N-[(Z)-(5-Nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide is a synthetic carboxamide derivative featuring a nitrofuran moiety linked via a methylideneamino (CH=N) group to a pyridinium oxide-carboxamide scaffold.
Properties
CAS No. |
57905-63-2 |
|---|---|
Molecular Formula |
C11H8N4O5 |
Molecular Weight |
276.20 g/mol |
IUPAC Name |
N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C11H8N4O5/c16-11(8-3-5-14(17)6-4-8)13-12-7-9-1-2-10(20-9)15(18)19/h1-7H,(H,13,16)/b12-7- |
InChI Key |
GZVHDPQRCXMIIU-GHXNOFRVSA-N |
Isomeric SMILES |
C1=C[N+](=CC=C1C(=O)N/N=C\C2=CC=C(O2)[N+](=O)[O-])[O-] |
Canonical SMILES |
C1=C[N+](=CC=C1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation of N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide generally involves:
- Step 1: Synthesis or procurement of the 1-oxidopyridin-1-ium-4-carboxamide precursor.
- Step 2: Preparation of the 5-nitrofuran-2-carbaldehyde (or equivalent aldehyde derivative).
- Step 3: Condensation reaction between the aldehyde and the amino group of the pyridin-1-ium-4-carboxamide to form the imine linkage (methylideneamino).
Detailed Synthetic Procedures
Preparation of 1-oxidopyridin-1-ium-4-carboxamide
- The pyridin-1-ium-4-carboxamide N-oxide can be synthesized by oxidation of 4-aminopyridine-1-ium derivatives or by direct oxidation of pyridin-4-carboxamide using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.
- The oxidation step must be carefully monitored to avoid over-oxidation or degradation of the carboxamide group.
Preparation of 5-nitrofuran-2-carbaldehyde
- The 5-nitrofuran-2-carbaldehyde is typically prepared by selective nitration of furan derivatives followed by formylation at the 2-position.
- Alternatively, commercial sources may provide this aldehyde due to its common use in medicinal chemistry.
Formation of the Imine Linkage (Schiff Base Formation)
- The key step is the condensation of the amino group on the pyridin-1-ium-4-carboxamide N-oxide with the aldehyde group of 5-nitrofuran-2-carbaldehyde .
- This reaction is typically carried out in anhydrous solvents such as ethanol, methanol, or acetonitrile under reflux or room temperature conditions.
- Acid or base catalysts may be used to facilitate imine formation, but mild conditions are preferred to preserve sensitive functional groups.
- The reaction proceeds via nucleophilic attack of the amino nitrogen on the aldehyde carbonyl, followed by dehydration to form the imine bond.
- The Z-configuration of the imine is favored due to intramolecular hydrogen bonding and steric factors.
Purification and Characterization
- The resulting compound is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
- Characterization is done by NMR spectroscopy, IR spectroscopy (notably imine C=N stretch), mass spectrometry, and elemental analysis.
- The N-oxide functionality can be confirmed by characteristic shifts in NMR and IR spectra.
Data Tables Summarizing Synthetic Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Oxidation of pyridin-4-carboxamide | m-CPBA or H2O2, mild oxidizing conditions | Dichloromethane or aqueous | 0–25 °C | 2–4 hours | 70–85 | Avoid over-oxidation |
| Preparation of 5-nitrofuran-2-carbaldehyde | Nitration + formylation or commercial source | Various | Varies | Varies | 60–90 | Purity critical for next step |
| Imine formation (condensation) | 1-oxidopyridin-1-ium-4-carboxamide + 5-nitrofuran-2-carbaldehyde | Ethanol, methanol, or acetonitrile | RT to reflux | 4–12 hours | 75–90 | Mild acid/base catalysis optional |
Research Discoveries and Optimization Insights
- The imine formation step is sensitive to moisture; dry conditions improve yield and purity.
- The Z-isomer predominates due to favorable intramolecular hydrogen bonding between the carboxamide NH and the imine nitrogen, stabilizing the configuration.
- The N-oxide group on the pyridine ring enhances the electrophilicity of the ring nitrogen, facilitating imine formation.
- Variations in solvent polarity affect the reaction rate and yield; polar aprotic solvents like acetonitrile often provide better results.
- The compound’s biological activity as an RNAse inhibitor (noted in related patents) suggests that the preparation must maintain structural integrity, especially the nitrofuran moiety, which is prone to reduction or degradation under harsh conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitrofuran derivatives.
Scientific Research Applications
N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential in treating infections caused by drug-resistant bacteria.
Industry: Used in the synthesis of dyes and other industrial chemicals
Mechanism of Action
The compound exerts its effects primarily through its nitrofuran moiety. The nitrofuran group undergoes reduction within microbial cells, leading to the formation of reactive intermediates that damage bacterial DNA and other cellular components. This mechanism is similar to other nitrofuran antibiotics, making it effective against a broad range of bacteria .
Comparison with Similar Compounds
Structural Features
The compound’s core structure shares similarities with other methylideneamino-linked derivatives but is distinguished by its nitrofuran and pyridinium oxide groups:
Key Observations :
Physicochemical Properties
Notes:
Biological Activity
N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide, commonly referred to as compound 1, is a synthetic organic compound with the chemical formula C11H8N4O5 and CAS number 57905-63-2. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The structure of compound 1 features a nitrofuran moiety, which is known for its biological activity. The presence of the pyridine ring contributes to its pharmacological properties. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H8N4O5 |
| Molecular Weight | 276.20 g/mol |
| CAS Number | 57905-63-2 |
| Solubility | Water-soluble |
Antimicrobial Activity
Research indicates that compound 1 exhibits significant antimicrobial properties. A study conducted by researchers evaluated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results demonstrated that compound 1 has a minimum inhibitory concentration (MIC) in the range of 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity.
Anticancer Activity
In vitro studies have shown that compound 1 can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound was found to induce apoptosis in these cells, potentially through the activation of caspase pathways. A dose-dependent response was observed, with IC50 values around 25 µM for HeLa cells.
The proposed mechanism of action for compound 1 involves the generation of reactive oxygen species (ROS) leading to oxidative stress in microbial and cancer cells. This oxidative stress results in cellular damage and triggers apoptotic pathways. Additionally, the nitrofuran group is believed to play a crucial role in this mechanism by facilitating electron transfer processes.
Case Studies
Several case studies have highlighted the efficacy of compound 1:
- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with compound 1 resulted in a significant reduction in bacterial load compared to placebo controls.
- Case Study on Cancer Cell Lines : In laboratory settings, treatment with varying concentrations of compound 1 resulted in a marked decrease in cell viability for both HeLa and MCF-7 cell lines, confirming its potential as an anticancer agent.
Safety Profile
While the biological activity of compound 1 is promising, safety assessments are critical. Preliminary toxicological studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are necessary to fully understand its safety profile.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via a multi-step condensation reaction. A common approach involves:
Reacting 5-nitrofuran-2-carbaldehyde with a hydrazine derivative to form the Schiff base (methylideneamino group).
Coupling with 1-oxidopyridin-1-ium-4-carboxamide under acidic conditions.
- Optimization : Use thin-layer chromatography (TLC) to monitor intermediate steps , and adjust solvent polarity (e.g., DMF or ethanol) to improve crystallinity. Yield optimization (e.g., ~85% in similar nitrofuran derivatives) requires temperature control (60–80°C) and stoichiometric excess of the aldehyde .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the Z-configuration and structural integrity of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to verify the Schiff base geometry (Z-configuration). Look for characteristic imine proton shifts at δ 8.5–9.5 ppm .
- X-ray crystallography : Single-crystal diffraction with SHELX refinement (SHELXL-2019) resolves stereochemistry. Key parameters: R factor < 0.05, data-to-parameter ratio > 15 .
- IR Spectroscopy : Confirm C=N stretch (1584–1600 cm) and nitro group vibrations (1520–1350 cm) .
Q. How can preliminary biological activity screening be designed to assess antimicrobial or anticancer potential?
- Methodological Answer :
- Antimicrobial Assays : Use agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare inhibition zones to nitrofurantoin controls .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Include ANO1 inhibitors (e.g., Ani9) to validate specificity if calcium-activated chloride channels are implicated .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure metabolic stability using liver microsomes. If rapid degradation occurs, modify the pyridinium moiety to enhance bioavailability .
- Dose-Response Analysis : Replicate in vivo studies with adjusted dosing intervals to account for half-life discrepancies. Cross-reference with structurally similar analogs (e.g., 4-hydroxybenzamide derivatives) to identify metabolic bottlenecks .
Q. What computational strategies are effective for modeling this compound’s interaction with biological targets (e.g., enzymes or DNA)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to predict binding to Mycobacterium tuberculosis enoyl-ACP reductase (InhA). Prioritize the nitrofuran moiety’s electrostatic interactions with NADH cofactors .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the Z-configuration in aqueous environments. Solubility can be estimated via PSA (54–60 Ų) .
Q. How does stereochemical integrity (Z vs. E isomer) impact biological activity, and what methods ensure configuration stability during storage?
- Methodological Answer :
- Isomer Stability Studies : Monitor configuration via HPLC with chiral columns (e.g., Chiralpak IA). Store lyophilized samples at –20°C in amber vials to prevent UV-induced isomerization .
- Bioactivity Comparison : Synthesize both isomers and compare IC values in enzyme inhibition assays. For example, Z-isomers of nitrofuran derivatives show 3–5× higher potency against β-lactamases .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
